molecular formula C10H6BrN3O B1446407 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1352398-34-5

1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No. B1446407
CAS RN: 1352398-34-5
M. Wt: 264.08 g/mol
InChI Key: HLGYZOPXEYYNHN-UHFFFAOYSA-N
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Description

1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1-Acetyl-6-Br-PPC) is an organic compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a versatile building block for the synthesis of many compounds, including pharmaceuticals and other compounds of interest to the scientific community. It has been used in various scientific research applications, such as in the study of enzyme kinetics, drug delivery systems, and the study of drug-target interactions. In addition, 1-Acetyl-6-Br-PPC has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Biological Activity and Drug Discovery
The pyrrolidine scaffold, closely related to the core structure of 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, plays a crucial role in medicinal chemistry. Pyrrolidine derivatives are known for their significant biological activities and have been extensively explored in drug discovery. The review by Li Petri et al. (2021) discusses the bioactive molecules characterized by the pyrrolidine ring, underscoring its importance in achieving target selectivity and enhancing pharmacophore exploration due to its three-dimensional structure and stereochemistry Li Petri, G., et al., 2021.

Synthetic Applications and Catalysis
Several studies have focused on the synthetic utility of pyrrolidine and related heterocycles. For example, the work on regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines by Thapa et al. (2014) sheds light on the mechanisms and selectivity of bromination reactions involving pyridine derivatives. This research provides valuable insights into the synthesis and functionalization of pyridine-based compounds, which are relevant for the preparation of 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Thapa, R., et al., 2014.

Chemical Reactivity and Mechanistic Studies
The chemical reactivity and mechanism of formation of heterocyclic compounds, including those similar to 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, have been a subject of interest. For instance, the study on the synthesis of pyridines and quinolines from propargylic alcohols by Mishra et al. (2022) highlights innovative approaches to constructing heterocycles, demonstrating the versatility and potential of propargylic alcohols in generating complex molecular architectures Mishra, S., et al., 2022.

properties

IUPAC Name

1-acetyl-6-bromopyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3O/c1-6(15)14-5-7(4-12)8-2-3-9(11)13-10(8)14/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGYZOPXEYYNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1N=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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